4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of a thiol group in its structure .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The presence of an ethyl group could potentially enhance its lipophilicity, thereby improving its absorption and distribution .
Result of Action
Similar compounds have been known to exert various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol”. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyrazine with N-methylthiosemicarbazide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazole compound.
Starting Materials: 2-cyanopyrazine and N-methylthiosemicarbazide.
Reaction Conditions: The reaction is typically carried out in methanol under reflux conditions. Prolonged heating is required to ensure complete cyclization.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can yield a variety of alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The presence of the triazole ring, which is known to interact with various biological targets, makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of 1,2,4-triazoles, including this compound, are investigated for their potential as therapeutic agents. They have shown activity against a range of diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion resistance and enhanced mechanical strength. Its ability to form stable complexes with metals makes it useful in materials science.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-ethyl-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a pyrazine ring.
Uniqueness
4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the pyrazine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metals and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
4-ethyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRXVAPLPBSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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